Dehydroabietic Acid 2-Aminoethanol Salt

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

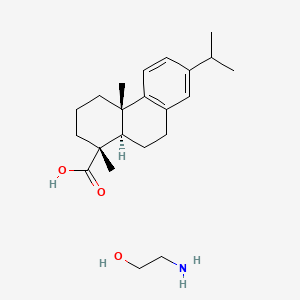

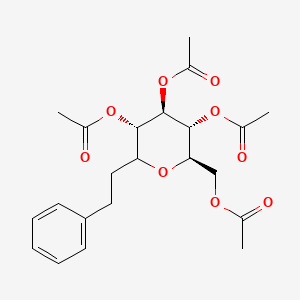

Dehydroabietic Acid 2-Aminoethanol Salt is a compound that can be separated from rosin, other rosin acids, and rosin materials either present in rosin or formed in the disproportionation of rosin . It has a molecular formula of C22H53NO3 and a molecular weight of 361.52 . The compound is produced at very high yields and purity, and contains several different functional groups, such as carboxylic acid, amine, ester, alcohol, and an aromatic group .

Synthesis Analysis

The synthesis of this compound involves the disproportionation of rosin, where about 80-90% of the dehydroabietic acid formed is isolated as the 2-aminoethanol salt . This process is efficient and simple, allowing for the isolation of dehydroabietic acid from disproportionated rosin .Molecular Structure Analysis

The molecular structure of this compound is characterized by several different functional groups, including carboxylic acid, amine, ester, alcohol, and an aromatic group . These functional groups are useful as the linking unit to the hydrophilic part in synthesizing surfactants .Chemical Reactions Analysis

The chemical reactions involving this compound are primarily related to its solubility in various solvents. The solubility of dehydroabietic acid was found to be positively correlated with temperature, and it was found to be suitable for solubilization in (−)-α-pinene, p-cymene, and (−)-β-caryophyllene .Physical And Chemical Properties Analysis

This compound has a molecular weight of 361.52 . Its solubility in various solvents is influenced by temperature, and it is suitable for solubilization in (−)-α-pinene, p-cymene, and (−)-β-caryophyllene .Safety and Hazards

Dehydroabietic Acid 2-Aminoethanol Salt is harmful if swallowed . It is recommended to wash face, hands, and any exposed skin thoroughly after handling, and not to eat, drink, or smoke when using this product . If swallowed, it is advised to call a poison center or doctor/physician if one feels unwell .

Propiedades

IUPAC Name |

(1R,4aS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylic acid;2-aminoethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O2.C2H7NO/c1-13(2)14-6-8-16-15(12-14)7-9-17-19(16,3)10-5-11-20(17,4)18(21)22;3-1-2-4/h6,8,12-13,17H,5,7,9-11H2,1-4H3,(H,21,22);4H,1-3H2/t17-,19-,20-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMMWOHCVXJUEBA-YGJXXQMASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC2=C(C=C1)C3(CCCC(C3CC2)(C)C(=O)O)C.C(CO)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=CC2=C(C=C1)[C@]3(CCC[C@@]([C@@H]3CC2)(C)C(=O)O)C.C(CO)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H35NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Cyclobuta[b][1,2]oxazolo[4,5-e]pyridine](/img/structure/B568639.png)

![3-Amino-1,5-dihydropyrido[2,3-b]pyrazine-2,8-dione](/img/structure/B568657.png)